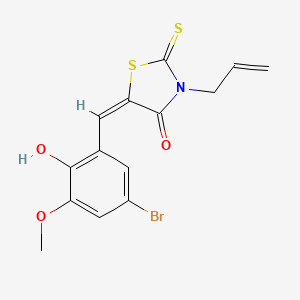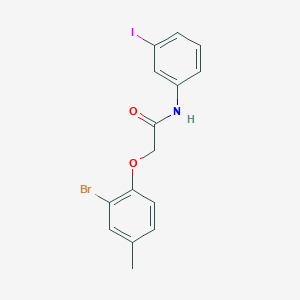![molecular formula C22H21N3O3 B3740532 2-(4-methoxybenzyl)-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3740532.png)
2-(4-methoxybenzyl)-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Vue d'ensemble
Description
2-(4-methoxybenzyl)-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, also known as MPP, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. MPP belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, which are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of 2-(4-methoxybenzyl)-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, it is believed to act by inhibiting the activity of COX-2, which is involved in the production of inflammatory mediators. This leads to a reduction in inflammation and pain.
In addition, this compound has been found to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that are involved in the process of programmed cell death. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2, leading to a reduction in the production of inflammatory mediators. In addition, this compound has been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-methoxybenzyl)-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is its diverse range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This makes it a potential candidate for the development of new drugs for the treatment of a range of diseases.
However, there are also some limitations to the use of this compound in lab experiments. For example, the synthesis of this compound is relatively complex and requires several steps, which can make it difficult to produce large quantities of the compound. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
Despite these limitations, there is still significant interest in the potential applications of 2-(4-methoxybenzyl)-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one in scientific research. Some possible future directions for research include:
1. Further studies to elucidate the mechanism of action of this compound, which could help to identify new targets for drug development.
2. Studies to investigate the potential use of this compound in the treatment of other diseases, such as autoimmune disorders.
3. Development of new methods for the synthesis of this compound, which could make it easier to produce large quantities of the compound for use in experiments.
4. Studies to investigate the potential use of this compound in combination with other drugs, which could enhance its therapeutic effects.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has shown promising results in scientific research due to its diverse range of biological activities. Its ability to inhibit the activity of COX-2, induce apoptosis in cancer cells, and inhibit viral replication makes it a potential candidate for the development of new drugs for the treatment of a range of diseases. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in scientific research.
Applications De Recherche Scientifique
2-(4-methoxybenzyl)-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Specifically, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This makes this compound a potential candidate for the development of new anti-inflammatory drugs.
In addition, this compound has also been found to inhibit the growth of cancer cells, particularly in breast cancer and lung cancer. This is thought to be due to its ability to induce apoptosis, a process of programmed cell death, in cancer cells.
Furthermore, this compound has shown promising results in the treatment of viral infections, including influenza and herpes simplex virus. This is attributed to its ability to inhibit viral replication and reduce the severity of symptoms.
Propriétés
IUPAC Name |
5-(methoxymethyl)-2-[(4-methoxyphenyl)methyl]-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-27-14-17-13-20(26)25-22(23-17)21(16-6-4-3-5-7-16)19(24-25)12-15-8-10-18(28-2)11-9-15/h3-11,13,24H,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSUGRXEJAYECN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N2C(=N1)C(=C(N2)CC3=CC=C(C=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[benzyl(phenylsulfonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B3740461.png)

![5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B3740481.png)
![N-{3-[(3-acetylphenyl)amino]-2-quinoxalinyl}-4-chlorobenzenesulfonamide](/img/structure/B3740486.png)

![methyl 4-[({[3-(4-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3740499.png)

![ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B3740511.png)
![2,4-dichloro-N-{3-[(2-chloro-4-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B3740519.png)

![2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3740529.png)
![2-bromo-N-{2-[(tert-butylamino)carbonyl]phenyl}benzamide](/img/structure/B3740545.png)
![3-({2-[(2-fluorobenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3740556.png)
![1-[(4-bromo-3-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3740566.png)
